4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a sulfonamide group, a tert-butyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide. This intermediate is then reacted with a benzyl halide derivative under basic conditions to introduce the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides and pyridines .
Scientific Research Applications
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Shares the sulfonamide group but lacks the benzamide and pyridine moieties.
N-(pyridin-2-ylmethyl)benzamide: Contains the benzamide and pyridine groups but lacks the sulfonamide group.
4,4′,4-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Contains multiple pyridine groups and tert-butyl groups but lacks the sulfonamide and benzamide moieties.
Uniqueness
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide, commonly referred to by its CAS number 724741-75-7, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a sulfonamide group and a pyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O3S with a molecular weight of approximately 423.53 g/mol. The structure can be described as follows:
- Sulfonamide Group : Enhances solubility and may influence biological interactions.
- Pyridine Ring : Known for its role in various biological activities, including enzyme inhibition.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of benzamide compounds, including the one , exhibit significant inhibitory activity against key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1).
- Acetylcholinesterase (AChE) : A critical enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy in treating Alzheimer's disease.
- β-secretase (BACE1) : Plays a role in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
In vitro studies have shown that certain benzamide derivatives can achieve IC50 values in the low micromolar range against these enzymes, indicating promising potential for therapeutic development .
2. Antibacterial Activity
Compounds with similar structural features have been evaluated for antibacterial properties. For instance, some benzamide derivatives have demonstrated effectiveness against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves targeting bacterial cell division proteins such as FtsZ .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathogen | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase | 0.046 - 2.57 | |
BACE1 Inhibition | β-secretase | 0.31 - 87.31 | |
Antibacterial Activity | MRSA | < 10 |
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the sulfonamide or pyridine moieties can significantly alter potency and selectivity against specific targets. For example:
- Substituents on the Pyridine Ring : Varying the position and type of substituents can enhance binding affinity to target enzymes.
- Alkyl Chain Length : Adjustments to the alkyl chain connecting the sulfonamide group can influence solubility and permeability.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-24(2,3)20-11-13-22(14-12-20)31(29,30)27-16-18-7-9-19(10-8-18)23(28)26-17-21-6-4-5-15-25-21/h4-15,27H,16-17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLZIZCBRCMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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